molecular formula C8H10F3N3 B13200281 1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-

1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-

Cat. No.: B13200281
M. Wt: 205.18 g/mol
InChI Key: LSVXEUKUUNCRMO-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H10F3N3 It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, along with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)pyridine and 2-bromoethylamine hydrobromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 3-(trifluoromethyl)pyridine is reacted with 2-bromoethylamine hydrobromide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Employing advanced purification techniques such as column chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The aminoethyl group can form hydrogen bonds with target molecules, facilitating binding and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)pyridine: Similar structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)pyridine: Lacks the aminoethyl group.

    N-(2-Aminoethyl)-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with the trifluoromethyl group at a different position.

Uniqueness

N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and aminoethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances stability and lipophilicity, while the aminoethyl group provides reactivity and binding potential.

Biological Activity

1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]- (CAS No. 170353-21-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H10F3N
  • Molecular Weight : 179.17 g/mol
  • Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and an ethylenediamine moiety.

1,2-Ethanediamine derivatives exhibit various mechanisms of action depending on their structural modifications. The trifluoromethyl group enhances lipophilicity, which can improve membrane penetration and bioavailability. The compound's activity is often linked to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory and allergic responses.

Antiinflammatory and Antiallergic Effects

Research indicates that compounds similar to 1,2-ethanediamine derivatives can modulate inflammatory pathways. For instance, studies have shown that these compounds may inhibit phosphodiesterase (PDE) activity, which is crucial in regulating cyclic nucleotide levels within cells. This inhibition can lead to reduced inflammation and allergic reactions:

  • Case Study : A study demonstrated that a related compound exhibited significant PDE4 inhibition, suggesting potential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Properties

The biological activity of 1,2-ethanediamine derivatives extends to antimicrobial effects. Some studies have reported that these compounds possess antibacterial properties against various pathogens:

  • Research Findings : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of pyridine-based compounds against Gram-positive bacteria . The trifluoromethyl substitution was noted to enhance activity.

Pharmacokinetics

Understanding the pharmacokinetics of 1,2-ethanediamine is essential for evaluating its therapeutic potential:

  • Absorption : The presence of the trifluoromethyl group improves absorption rates.
  • Metabolism : In vitro studies suggest that these compounds undergo metabolic transformations that can affect their efficacy and safety profile.

Data Summary Table

PropertyValue
Molecular FormulaC8H10F3N
Molecular Weight179.17 g/mol
Biological ActivityAntiinflammatory, Antimicrobial
Mechanism of ActionPDE inhibition
Therapeutic ApplicationsAsthma, COPD

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

N'-[3-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12/h1-2,4H,3,5,12H2,(H,13,14)

InChI Key

LSVXEUKUUNCRMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCCN)C(F)(F)F

Origin of Product

United States

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